molecular formula C16H21ClN2O2S B2587543 (E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide CAS No. 1385620-06-3

(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide

Cat. No.: B2587543
CAS No.: 1385620-06-3
M. Wt: 340.87
InChI Key: NATFHJZQAOHGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]ethenesulfonamide is a chemically synthesized ethenesulfonamide derivative intended for research and development purposes. This compound features a chlorophenyl group and a complex pyrrolidine-methyl moiety, a structural motif found in various pharmacologically active molecules. Ethenesulfonamide derivatives are of significant interest in medicinal chemistry and are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . Compounds with similar structures have been explored for their anti-inflammatory properties, such as in pyrrole-containing molecules that modulate cytokine profiles (e.g., reducing TNF-α and elevating TGF-β1) . The specific (E)-isomer configuration and the presence of the cyclopropyl-pyrrolidine group suggest potential for targeted interaction with biological systems, making it a candidate for hit-to-lead optimization in drug discovery campaigns. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for characterizing the compound and determining its specific application and mechanism of action in their experimental systems.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-16-4-2-1-3-14(16)8-10-22(20,21)18-11-13-7-9-19(12-13)15-5-6-15/h1-4,8,10,13,15,18H,5-7,9,11-12H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATFHJZQAOHGAK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CNS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CCC(C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Implications of Substituent Differences

  • Stereochemistry : Both compounds exhibit defined stereochemistry, but ’s compound has additional chiral centers, which may confer selectivity in target binding.

Pharmacokinetic and Bioactivity Trends

  • Lipophilicity : The cyclopropyl and chlorophenyl groups likely render the target compound more membrane-permeable but less water-soluble than ’s derivative.
  • Target Engagement : Thiophene-containing sulfonamides (e.g., ) often target enzymes like carbonic anhydrase or kinases, whereas chlorophenyl derivatives may exhibit affinity for aryl hydrocarbon receptors or proteases .
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to ’s morpholine-ketone system, which is prone to hydrolysis or phase I modifications.

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